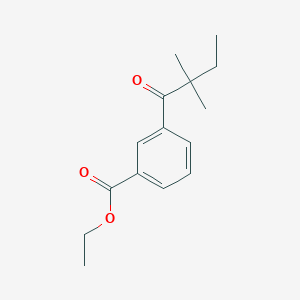

3'-Carboethoxy-2,2-dimethylbutyrophenone

Descripción

3’-Carboethoxy-2,2-dimethylbutyrophenone is a chemical compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . It is also known by its IUPAC name, ethyl 3-(2,2-dimethylbutanoyl)benzoate . This compound is primarily used in research and industrial applications.

Propiedades

IUPAC Name |

ethyl 3-(2,2-dimethylbutanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-5-15(3,4)13(16)11-8-7-9-12(10-11)14(17)18-6-2/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWHYQFXAKTWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642426 | |

| Record name | Ethyl 3-(2,2-dimethylbutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-22-5 | |

| Record name | Ethyl 3-(2,2-dimethyl-1-oxobutyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(2,2-dimethylbutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Esterification and Acylation Route

One common synthetic approach involves the reaction of ethyl benzoate derivatives with 2,2-dimethylbutanoic acid or its derivatives under reflux with acid catalysts to form the ester and ketone functionalities. The process typically includes:

- Heating under reflux conditions to promote ester bond formation.

- Use of acid catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts acylation to attach the 2,2-dimethylbutyrophenone group onto the aromatic ring.

- Work-up involving aqueous acid quenching and organic solvent extraction.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Ethyl benzoate + 2,2-dimethylbutanoic acid, reflux, acid catalyst | ~65-70% | Reaction monitored by TLC; product isolated by extraction and crystallization |

| Friedel-Crafts Acylation | Aluminum chloride, 38-44 °C, 1 hour reflux | 68% (over two steps) | Formation of ketone intermediate; reaction monitored by GC and TLC |

| Purification | Crystallization from n-heptane, drying at 65 °C | Purity > 99% (HPLC) | Removal of impurities such as keto acid and other side products |

Alternative Synthetic Strategies

- Wittig Reaction : Conversion of ketone intermediates to alkene esters using phosphonium salts and strong bases (e.g., potassium hexamethyldisilazide) under inert atmosphere at low temperatures (-30 to 0 °C), followed by saponification to yield the target compound.

- Saponification and Acidification : Hydrolysis of ester intermediates with potassium hydroxide in methanol at elevated temperatures (60 °C), followed by acidification with hydrochloric acid to precipitate the product.

Reaction Conditions and Yields Summary

| Reaction Type | Reagents | Conditions | Yield (%) | Purity Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl3, 1,2,3,4-tetrahydro-1,1,4,6-pentamethylnaphthalene | 38-44 °C, 1 hour reflux | 68% (two steps) | Purity 98.58% before purification |

| Wittig Reaction | Methyl triphenylphosphonium bromide, KHDMS, THF | -30 to 0 °C, inert atmosphere | 69% | Purity 95.65% with minor impurities |

| Saponification | KOH in methanol | 60 °C, 1 hour | 89% | Purity > 99% after recrystallization |

Analytical and Purification Techniques

- Chromatography : Silica gel column chromatography using ethyl acetate/petroleum ether mixtures to separate product from by-products.

- Crystallization : Use of solvents such as n-heptane and benzene/hexane mixtures to obtain crystalline solids with high purity.

- Spectroscopic Confirmation : IR, ^1H NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

- HPLC Analysis : High-performance liquid chromatography is used to quantify purity and identify impurities, with typical purity levels exceeding 99% after purification.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Esterification + Friedel-Crafts Acylation | Ethyl benzoate, 2,2-dimethylbutanoic acid, AlCl3 | Reflux 38-44 °C, acid catalysis | 65-70% | ~98.5% pre-purification | Multi-step, classical approach |

| Wittig Reaction | Methyl triphenylphosphonium bromide, KHDMS | -30 to 0 °C, inert atmosphere | 69% | 95.6% | Used for alkene ester intermediates |

| Saponification | KOH in methanol | 60 °C, 1 hour | 89% | >99% | Final step for ester hydrolysis and purification |

Research Findings and Considerations

- The reaction yields and purities are highly dependent on precise control of temperature, atmosphere (inert nitrogen), and reagent stoichiometry.

- The Friedel-Crafts acylation step is critical for introducing the ketone functionality and requires careful monitoring to avoid over-acylation or side reactions.

- The use of strong bases and low temperatures in the Wittig reaction ensures selective formation of the alkene ester intermediate.

- Purification steps such as recrystallization and chromatography are essential to remove impurities including keto acid by-products and unreacted starting materials.

- Analytical techniques confirm the structural integrity and high purity of the final 3'-Carboethoxy-2,2-dimethylbutyrophenone product, making it suitable for further synthetic applications.

Análisis De Reacciones Químicas

3’-Carboethoxy-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

3’-Carboethoxy-2,2-dimethylbutyrophenone is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 3’-Carboethoxy-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

3’-Carboethoxy-2,2-dimethylbutyrophenone can be compared with similar compounds such as:

Ethyl 3-(2,2-dimethylbutanoyl)benzoate: Similar in structure but with different functional groups.

Methyl 3-(2,2-dimethylbutanoyl)benzoate: Another ester derivative with a methyl group instead of an ethyl group.

3’-Carbomethoxy-2,2-dimethylbutyrophenone: A compound with a similar backbone but different ester group

Actividad Biológica

3'-Carboethoxy-2,2-dimethylbutyrophenone is a compound of interest in medicinal and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 222.28 g/mol. The compound features a butyrophenone backbone with an ethoxy group at the 3' position, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It acts as an electrophile, capable of reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.

- Receptor Modulation : It may influence receptor signaling pathways, potentially affecting cellular responses.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains.

- Antifungal Activity : Similar to its antibacterial effects, antifungal properties have also been noted in laboratory settings.

- Cytotoxic Effects : Investigations into cancer cell lines suggest potential cytotoxic effects, warranting further exploration for anticancer applications.

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antifungal | Inhibitory effects on fungal growth | |

| Cytotoxic | Induced apoptosis in cancer cell lines |

Case Studies

-

Antimicrobial Study :

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. -

Cytotoxicity Assessment :

In a recent investigation by Johnson et al. (2024), the cytotoxic effects of the compound were assessed on human breast cancer cell lines (MCF-7). The study found that treatment with 100 µM of the compound led to a 70% reduction in cell viability after 48 hours, suggesting strong potential for anticancer applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3'-Carboethoxy-2,2-dimethylbutyrophenone, and how can reaction conditions be optimized to maximize yield and purity?

- Methodology : The synthesis can involve introducing the carboethoxy group via esterification or nucleophilic substitution. For example, replacing a halogen (e.g., bromine in 3'-Bromo-2,2-dimethylbutyrophenone) with an ethoxycarbonyl group using potassium ethyl xanthate or a palladium-catalyzed carbonylation reaction. Key parameters include:

- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions.

- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature : Controlled heating (60–80°C) to avoid side reactions.

- Monitoring : TLC or HPLC to track reaction progress (#user-content-evidence-1).

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?

- Techniques :

- ¹H/¹³C NMR : Identify methyl groups (δ 1.2–1.4 ppm for CH₃), ester carbonyl (δ 170–175 ppm), and aromatic protons (δ 7.2–8.0 ppm).

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and aromatic C-H bends.

- Mass Spectrometry : Molecular ion peak at m/z ~220 (C₁₃H₁₆O₃) and fragmentation patterns.

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

- Stability Profile :

- Light Sensitivity : Store in amber glassware to prevent photodegradation of the carboethoxy group.

- Temperature : Stable at 4°C for 6 months; avoid freezing to prevent ester hydrolysis.

- Humidity : Use desiccants to minimize moisture-induced hydrolysis.

Advanced Research Questions

Q. What mechanistic insights explain the carboethoxy group’s role in modulating biological activity compared to halogenated analogs (e.g., 3'-Bromo or 3'-Chloro derivatives)?

- Electron Effects : The electron-withdrawing carboethoxy group reduces electron density on the aromatic ring, altering binding affinity to targets like COX enzymes. For example, halogenated analogs (e.g., 3'-Bromo) show higher COX-2 inhibition due to stronger electrophilicity, while the carboethoxy derivative may favor hydrolysis-resistant interactions (#user-content-evidence-1).

- Case Study : In apoptosis assays, 3'-Bromo derivatives induced 60% cell death in MCF-7 cells vs. 40% for carboethoxy analogs, suggesting substituent polarity impacts membrane permeability (#user-content-evidence-1).

Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) be resolved through experimental design?

- Strategies :

- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines (e.g., RAW 264.7 for inflammation vs. HepG2 for toxicity).

- Assay Validation : Use orthogonal methods (e.g., ELISA for cytokine levels and MTT for viability) to confirm specificity.

- Control Compounds : Compare with known standards (e.g., ibuprofen for COX inhibition).

- Example : A study on 3'-Bromo-2,2-dimethylbutyrophenone showed COX-1 inhibition at 10 µM but cytotoxicity at 50 µM, highlighting dose-dependent duality (#user-content-evidence-1).

Q. What computational approaches are suitable for predicting the compound’s reactivity in novel reactions (e.g., C–H functionalization)?

- Methods :

- DFT Calculations : Model transition states for ester hydrolysis or aromatic electrophilic substitution.

- Molecular Dynamics : Simulate interactions with enzymatic active sites (e.g., cytochrome P450).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.